N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid
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Overview
Description
Dihydrostreptomycin sulfate is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine to treat bacterial infections. The compound works by binding to the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately causing bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrostreptomycin sulfate is synthesized by the reduction of streptomycin using hydrogen. The process involves the catalytic hydrogenation of streptomycin in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure .
Industrial Production Methods
In industrial settings, dihydrostreptomycin sulfate is produced by fermenting Streptomyces griseus, followed by extraction and purification. The fermentation broth is treated with various solvents to isolate the antibiotic, which is then subjected to hydrogenation to produce dihydrostreptomycin. The final product is crystallized as the sulfate salt .
Chemical Reactions Analysis
Types of Reactions
Dihydrostreptomycin sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: As mentioned, dihydrostreptomycin is produced by the reduction of streptomycin.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction of streptomycin to dihydrostreptomycin.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of dihydrostreptomycin, which may have different pharmacological properties .
Scientific Research Applications
Dihydrostreptomycin sulfate has a wide range of applications in scientific research:
Chemistry: It is used in studies involving aminoglycoside antibiotics and their derivatives.
Biology: The compound is used to study bacterial ribosome function and protein synthesis.
Medicine: Although no longer used clinically in humans due to its ototoxicity, it is still used in veterinary medicine to treat bacterial infections.
Industry: It is used in the production of veterinary pharmaceuticals and in research involving antibiotic resistance .
Mechanism of Action
Dihydrostreptomycin sulfate exerts its effects by binding to the S12 protein of the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex between the messenger RNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. The disruption of protein synthesis ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Streptomycin: The parent compound from which dihydrostreptomycin is derived. Both have similar antibacterial activity, but dihydrostreptomycin has a higher risk of ototoxicity.
Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity but different toxicity profiles.
Neomycin: Similar in structure and function but primarily used topically due to its toxicity when administered systemically.
Uniqueness
Dihydrostreptomycin sulfate is unique in its specific binding to the S12 protein of the 30S ribosomal subunit, which distinguishes it from other aminoglycosides. Its reduced form, compared to streptomycin, also contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C21H43N7O16S |
---|---|
Molecular Weight |
681.7 g/mol |
IUPAC Name |
2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;/m0./s1 |
InChI Key |
GSPKOIJAMLDYCY-QXQFOYBSSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O |
Origin of Product |
United States |
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